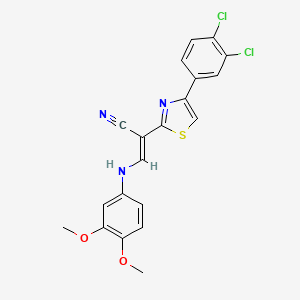
4-(4-((1-メチル-1H-ピラゾール-4-イル)スルホニル)ピペラジン-1-イル)-6-(1H-1,2,4-トリアゾール-1-イル)ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C14H17N9O2S and its molecular weight is 375.41. The purity is usually 95%.
BenchChem offers high-quality 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 細胞毒性: この化合物とその誘導体は、BT-474、HeLa、MCF-7、NCI-H460、HaCaT細胞などの癌細胞株に対する細胞毒性を評価されています . これらの類似体の中で、化合物10ecは、BT-474乳がん細胞に対して0.99 ± 0.01 μMのIC50値で有意な細胞毒性を示しました。
- アポトーシス誘導: 詳細な生物学的調査により、化合物10ecはBT-474細胞においてアポトーシスを誘導することが明らかになりました。 アクリジンオレンジ/エチジウムブロマイド(AO/EB)、DAPI染色、アネキシンV-FITC/プロピジウムヨウ化物染色などの手法がアポトーシスを確認しました .
- コロニー形成阻害: 化合物10ecは、BT-474細胞におけるコロニー形成を濃度依存的に阻害しました .
- 細胞周期停止: フローサイトメトリー解析により、10ecはサブG1期とG2/M期で細胞周期を停止させることによってアポトーシスを誘導することが示されました .
- 化合物10ecは、そのチューブリン重合阻害について評価されました。 分子モデリング研究では、それがチューブリンのコルヒチン結合部位に結合することが示唆されています .
抗がん活性
チューブリン重合阻害
薬物様特性
要約すると、この化合物は、細胞毒性、アポトーシス誘導能、チューブリン重合阻害などの理由から、癌研究において有望です。 研究者は、その薬物開発と治療戦略における可能性を探求し続けています . さらに詳しい情報や追加の用途が必要な場合は、お気軽にお問い合わせください! 😊
作用機序
Target of Action
They have been shown to have cytotoxic activity against various cancer cell lines, suggesting that they may target proteins or pathways involved in cell proliferation and survival .
Mode of Action
These compounds have been shown to inhibit tubulin polymerization, which is a crucial process for cell division . This suggests that they may exert their cytotoxic effects by disrupting the mitotic spindle, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The affected pathways are likely related to cell cycle regulation and apoptosis. Inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase . This can trigger apoptosis, or programmed cell death .
Pharmacokinetics
In silico studies suggest that they possess drug-like properties .
Result of Action
The compounds have been shown to induce apoptosis in cancer cells, as evidenced by assays such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining . They also inhibit colony formation in a concentration-dependent manner .
生化学分析
Cellular Effects
4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine has been observed to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 4-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine within cells and tissues are complex processes that involve various transporters or binding proteins
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
4-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N9O2S/c1-20-8-12(7-18-20)26(24,25)22-4-2-21(3-5-22)13-6-14(17-10-16-13)23-11-15-9-19-23/h6-11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKORCGMXMJUXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Iodo-3-(4-methoxy-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2518306.png)



![ethyl 3-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2518312.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)chroman-2-carboxamide](/img/structure/B2518313.png)


![1-[3-[(3-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2518316.png)
![(5R,8S)-10-((4-methoxy-3-methylphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2518319.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)acrylamide](/img/structure/B2518320.png)
